molecular formula C6H7BrN2 B1284176 5-bromo-N-methylpyridin-2-amine CAS No. 84539-30-0

5-bromo-N-methylpyridin-2-amine

Cat. No.: B1284176
CAS No.: 84539-30-0
M. Wt: 187.04 g/mol
InChI Key: KHPPOPZLVCZUPV-UHFFFAOYSA-N
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Description

5-Bromo-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H7BrN2 It is a brominated derivative of N-methylpyridin-2-amine, characterized by the presence of a bromine atom at the 5-position of the pyridine ring

Mechanism of Action

Target of Action

It is known to be used as a reagent in various chemical reactions , suggesting that its targets could be diverse depending on the specific reaction context.

Mode of Action

5-bromo-N-methylpyridin-2-amine is known to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, it can act as a boron reagent, contributing to the formation of carbon-carbon bonds. The compound’s bromine atom is likely involved in the oxidative addition step of the reaction, while its nitrogen atom may participate in the transmetalation process .

Biochemical Pathways

Given its role in suzuki–miyaura coupling reactions, it may influence pathways involving the synthesis of complex organic compounds .

Pharmacokinetics

It is known that the compound is solid at room temperature , which could impact its bioavailability and distribution.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific context of its use. As a reagent in Suzuki–Miyaura coupling reactions, it contributes to the formation of carbon-carbon bonds, enabling the synthesis of complex organic compounds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place under an inert atmosphere at room temperature , suggesting that light, oxygen, and temperature could affect its stability and reactivity.

Biochemical Analysis

Biochemical Properties

5-Bromo-N-methylpyridin-2-amine plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel pyridine derivatives via Suzuki cross-coupling reactions . The compound’s interactions with enzymes and proteins often involve hydrogen bonding and other non-covalent interactions, which can influence the compound’s reactivity and stability in biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress and inflammatory responses in certain cell types . Additionally, it may affect mitochondrial function and cellular energy metabolism, leading to changes in cell viability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. The compound’s structure allows it to participate in hydrogen bonding and other interactions that can modulate the activity of target proteins. These interactions can result in changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that the compound is stable under certain storage conditions, such as room temperature and inert atmosphere . Its long-term effects on cellular function may vary depending on the experimental conditions and the duration of exposure.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. Studies have shown that the compound can exhibit threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in physiological and biochemical parameters. Toxic or adverse effects at high doses may include oxidative stress, inflammation, and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which can influence its bioavailability and activity in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported via specific transporters or binding proteins, which can affect its localization and accumulation in different cellular compartments. These interactions can influence the compound’s efficacy and toxicity in biological systems .

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with target biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methylpyridin-2-amine typically involves the bromination of N-methylpyridin-2-amine. One common method is the reaction of N-methylpyridin-2-amine with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the 5-position of the pyridine ring.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of scalability and safety. These processes often involve the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted pyridin-2-amines.

    Coupling Reactions:

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-2-(dimethylamino)pyrimidine
  • 3,5-Dichloro-N-methylpyridin-2-amine

Uniqueness

5-Bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 5-position of the pyridine ring can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2/c1-8-6-3-2-5(7)4-9-6/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPPOPZLVCZUPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576241
Record name 5-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84539-30-0
Record name 5-Bromo-N-methylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-N-methylpyridin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of NaH (60% dispersion in mineral oil, 0.44 g, 11 mmole) in dry DMF (40 mL) was added solid 2-amino-5-bromopyridine (1.73 g, 10 mmole) in portions over 5-10 min. Gas evolution was allowed to subside between additions. The resulting amber mixture was stirred for 15 min, then methyl iodide (0.61 mL, 10 mmole) was added all at once. The reaction mixture was stirred at RT overnight, then was concentrated in vacuo. The residue was diluted with 5% NH4Cl (30 mL) and the mixture was extracted with CH2Cl2. The combined organic extracts were washed with brine, dried (MgSO4), and concentrated. Flash chromatography on silica gel (3% MeOH/CH2Cl2) separated the products. 5-Bromo-2-(methylamino)pyridine (0.60 g, 32%) was obtained as a semisolid: TLC (3% MeOH(CH2Cl2) Rf 0.35; MS (ES) m/e 187 (M+H)+. 5-Bromo-2-(dimethylamino)pyridine (0.70 g, 34%) was obtained as a semisolid: TLC (3% MeOH/CH2Cl2) Rf 0.77; MS (ES) m/e 201 (M+H)+.
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Synthesis routes and methods II

Procedure details

A 20 ml microwave reaction vessel is charged with 2,5-Dibromo-pyridine (2.00 g, 8.44 mmol) and treated with methylamine (10.45 ml of a 33% solution in ethanol, 84.43 mmol) and warmed to 80° C. for 3 days. After this time the reaction is concentrated and the remaining solid is treated with 1M HCl (50 ml) and DCM. The layers are separated and the aqueous phase is basified using 1N NaOH (to pH-11). The product was extracted into DCM (2×) and the combined organics were dried (MgSO4), filtered and concentrated to give the desired product I-96bis (1.20 g). 1H-NMR (400 MHz, DMSO-d6): 2.75 ppm (d, 3H), 6.44 ppm (d, 1H), 6.72 ppm (bs, 1H), 7.51 ppm (dd, 1H), 8.05 ppm (s, 1H)
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Synthesis routes and methods III

Procedure details

A solution of 5-bromo-2-fluoropyridine (2.5 g, 14 mmol) in THF (50 mL) was stirred with a solution of methylamine in THF (c=2 mol/L) (35 mL, 70 mmol) at 23° C. for 16 h. Water was added and the mixture was extracted with ether, the organic layer was dried over Na2SO4. Removal of the solvent in vacuum left a residue which was purified by silica gel column chromatography with heptane/ether, followed by trituration with heptane to give the title compound as a white solid (630 mg, 24%). MS (ISP) 187.1 [(M+H)+], 189.2 [(M+2+H)+].
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35 mL
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24%

Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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